molecular formula C24H29N3O2.HCl B1574449 FK 866 hydrochloride

FK 866 hydrochloride

Katalognummer B1574449
Molekulargewicht: 427.97
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Non-competitive and potent inhibitor of NAMPT (nicotinamide phosphoribosyltransferase, visfatin, PBEF1) (Ki = 0.3 nM);  inhibits NAD biosynthesis. Induces delayed cell death by apoptosis in HepG2 human liver carcinoma cells (IC50 ~1 nM). Induces apoptosis in four different neuroblastoma cell lines;  also induces autophagy in SH-SY5Y cells. 

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

FK 866, known for interfering with NAD+ biosynthesis, has shown promising results in cancer research. A study by Drevs et al. (2003) investigated its efficacy in a murine renal cell carcinoma model. They found significant anti-tumor, anti-metastatic, and anti-angiogenic properties, making it a potential candidate for cancer treatment.

Treatment of Inflammatory Lung Injury

FK 866 has also been identified as a therapeutic candidate in models of inflammatory lung injury. Moreno-Vinasco et al. (2014) demonstrated its effectiveness in reducing lung tissue damage, inflammatory cell infiltration, and promoting apoptosis in inflammatory cells, offering potential for treating conditions like ARDS and VILI.

Role in Metabolic Reactions

The compound's role in metabolic reactions was explored by Kobayashi et al. (2000). They used microdialysis combined with tandem mass spectrometry to monitor the rapid hydrolysis of CS-866, another drug, in rat and human plasma, indicating FK 866’s potential relevance in studying metabolic pathways.

Inhibitor for Antibody-Drug Conjugates

In cancer therapy, FK 866 has been evaluated as a payload for antibody-drug conjugates (ADCs). Neumann et al. (2018) developed inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), including FK-866, for ADC technology. This research presents a novel approach to targeted cancer therapy.

Potential in Treating Diabetic Nephropathy

Research by Koga et al. (2002) on CS-866, related to FK 866, showed its efficacy in preventing glomerular anionic site loss and progression of diabetic nephropathy in rats. This suggests that FK 866 might have similar potential in treating diabetic complications.

Structural Analysis and Binding Properties

A structural analysis by Kim et al. (2006) revealed insights into FK-866's binding properties. They described the crystal structure of visfatin/NAmPRTase in complex with FK-866, providing valuable information for the development of more effective drugs.

Antitumor Activity and Signaling Inhibition

The antitumor activity and inhibition of signaling pathways by FK 866 were highlighted in research by Ihle et al. (2004). They developed viridins as inhibitors of phosphoinositide-3-kinases, with PX-866 derived from FK 866 showing potent antitumor activity in various models.

Eigenschaften

Molekularformel

C24H29N3O2.HCl

Molekulargewicht

427.97

SMILES

O=C(N1CCC(CCCCNC(/C=CC2=CN=CC=C2)=O)CC1)C3=CC=CC=C3.Cl

Synonyme

2-(E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide hydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FK 866 hydrochloride
Reactant of Route 2
Reactant of Route 2
FK 866 hydrochloride
Reactant of Route 3
Reactant of Route 3
FK 866 hydrochloride
Reactant of Route 4
Reactant of Route 4
FK 866 hydrochloride
Reactant of Route 5
Reactant of Route 5
FK 866 hydrochloride
Reactant of Route 6
FK 866 hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.